Octakis(dimethylsiloxy)-T8-silsesquioxane (CAS 125756-69-6), commonly referred to as Q8M8H, is a well-defined cubic polyhedral oligomeric silsesquioxane (POSS) featuring a rigid silica-like core functionalized with eight reactive dimethylsiloxy (Si-H) groups [1]. Unlike highly polydisperse linear siloxanes, Q8M8H provides an exact, monodisperse 3D geometry that serves as a highly efficient precursor for star polymers, dendrimers, and organic-inorganic hybrid networks. The presence of the flexible dimethylsiloxy spacers significantly enhances its solubility in common organic solvents and prevents the sublimation issues commonly associated with bare cage structures, making it a highly effective building block for scalable, high-yield hydrosilylation workflows in advanced materials procurement [2].
Substituting Q8M8H with the bare octahydridosilsesquioxane (T8H) cage introduces severe steric hindrance at the cage corners, which frequently prevents complete octafunctionalization when reacting with bulky ligands such as high-molecular-weight PEGs or epoxides[1]. Furthermore, T8H is highly crystalline, poorly soluble, and prone to sublimation, complicating industrial processing. Attempting to substitute Q8M8H with cheaper linear or cyclic siloxanes, such as polymethylhydrosiloxane (PMHS) or 1,3,5,7-tetramethylcyclotetrasiloxane (D4H), results in a loss of the precise 3D cubic architecture, leading to random, ill-defined crosslinking rather than monodisperse star topologies. Additionally, cyclic siloxanes like D4H exhibit poor chemoselectivity during hydrosilylation, yielding significant O-silylation side products that degrade material purity and reproducibility[2].
When reacted with allyl alcohol using a Pt(dvs) catalyst, Q8M8H demonstrates exceptional chemoselectivity, yielding almost exclusively the desired C-silylation product. In direct contrast, cyclic siloxanes such as 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) and linear equivalents (TMDS) produce significant amounts of unwanted O-silylation (dehydrogenative condensation) side products under identical conditions [1]. This high selectivity prevents the formation of cross-linked or degradative impurities during precursor synthesis.
| Evidence Dimension | Hydrosilylation chemoselectivity (C-silylation vs O-silylation) |
| Target Compound Data | ~100% C-silylation (exclusive C-addition) |
| Comparator Or Baseline | D4H and TMDS (Significant O-silylation side products) |
| Quantified Difference | Q8M8H eliminates the O-silylation side reactions that occur with D4H/TMDS. |
| Conditions | Reaction with allyl alcohol using Pt(dvs) catalyst in toluene. |
Ensures the high-yield, high-purity synthesis of octafunctional star molecules without the need for complex downstream purification to remove cross-linked byproducts.
The inclusion of the flexible -OSi(Me)2H spacer in Q8M8H pushes the reactive Si-H bonds away from the bulky silsesquioxane core. This structural advantage allows for quantitative octafunctionalization with bulky chains, such as poly(ethylene glycol) (PEG) or bulky epoxides, achieving complete Si-H conversion. Conversely, the bare cage octahydridosilsesquioxane (T8H) suffers from severe steric crowding at the silicon vertices, which restricts the attachment of bulky ligands and often results in incomplete functionalization or lower overall yields [1].
| Evidence Dimension | Degree of functionalization with bulky ligands |
| Target Compound Data | Complete octafunctionalization (8 arms attached) |
| Comparator Or Baseline | T8H (Incomplete functionalization due to steric crowding) |
| Quantified Difference | Q8M8H achieves 100% functional site conversion with bulky PEGs, whereas T8H yields partially substituted defects. |
| Conditions | Hydrosilylation with high-molecular-weight PEG or bulky epoxides. |
Crucial for manufacturing monodisperse, fully substituted dendrimers or nanocomposite crosslinkers without defect sites that compromise material performance.
Q8M8H possesses a specific reactivity profile where its outer siloxane units undergo rapid self-polymerization in the presence of a fluoride anion catalyst. This process forms complex 3D porous structural network materials with specific surface areas reaching up to 650 m2/g [1]. Standard linear siloxanes or unfunctionalized POSS cages cannot form these highly defined, rigid porous architectures, making Q8M8H highly suited for generating advanced sponge-like photo-actuatable gels and environmental remediation materials.
| Evidence Dimension | Specific surface area of resulting polymer network |
| Target Compound Data | Up to 650 m2/g |
| Comparator Or Baseline | Linear siloxanes (Non-porous, random crosslinking) |
| Quantified Difference | Q8M8H yields highly porous 3D networks (650 m2/g) impossible to achieve with linear siloxane precursors. |
| Conditions | Fluoride anion catalyzed self-polymerization. |
Provides a direct, scalable procurement route to high-surface-area porous materials for environmental remediation or responsive smart gels.
Because Q8M8H provides eight sterically accessible Si-H bonds and eliminates O-silylation side reactions during hydrosilylation, it is a highly efficient core for synthesizing monodisperse star polymers and dendrimers. It is heavily utilized in the attachment of PEG chains to create solid polymer electrolytes or biocompatible hydrogels [1].
Q8M8H is highly soluble in organic solvents and can be quantitatively functionalized with bulky epoxides or methacrylates. This makes it a highly reliable crosslinking agent for UV-curable nanocomposites, ultra-low dielectric constant films, and advanced bismaleimide resins, where precise 3D cage integrity is required to enhance thermal and mechanical stability[2].
Leveraging its ability to undergo rapid fluoride-catalyzed self-polymerization, Q8M8H is a primary building block for creating 3D porous networks with specific surface areas up to 650 m2/g. These architectures are directly applied in environmental remediation sponges and photo-actuatable smart gels [3].